tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEYLYIJXLQIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119237 | |
| Record name | Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-32-1 | |
| Record name | Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorobenzyl and tert-butyl groups. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the carbamate group is a primary reaction pathway, influenced by acidic or basic conditions:
-
Acidic Hydrolysis : Exposure to trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butyl carbamate (Boc) group, yielding the corresponding amine. For example, TFA-mediated deprotection in CH₂Cl₂ (10% v/v) at room temperature achieves near-quantitative conversion .
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Basic Hydrolysis : Treatment with sodium hydroxide or potassium carbonate in aqueous methanol generates the free amine and releases tert-butanol and CO₂. Reaction rates depend on temperature and pH, with optimal yields observed at 60–80°C.
Hydrolysis Reaction Conditions
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic | TFA (10% in CH₂Cl₂) | Free amine | >95% | |
| Basic | NaOH (1M, MeOH/H₂O) | Free amine + tert-butanol | 85–90% |
Substitution Reactions
The carbamate group and piperidine nitrogen participate in nucleophilic substitutions:
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Methanesulfonylation : Reacting with methanesulfonyl chloride in the presence of triethylamine (Et₃N) or pyridine produces sulfonamide derivatives. For example, treatment with 1.1 eq methanesulfonyl chloride in dichloromethane at 20°C yields 89–91% sulfonylated product .
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Acylation : Coupling reactions using hydroxybenzotriazole (HOBt) and HBTU with carboxylic acids form amide bonds. A study demonstrated coupling of deprotected amines with p-chlorobenzyl-derived acids to generate bioactive analogs .
Substitution Reaction Examples
Oxidation and Reduction
The piperidine ring and benzyl group undergo redox transformations:
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Oxidation : Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the piperidine ring to a pyridine N-oxide, while the 4-chlorobenzyl group remains intact. Yields depend on solvent polarity and temperature.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carbamate’s carbonyl group to a methylene group under high-pressure conditions (3–5 atm). Selectivity for carbonyl over aromatic chlorination is achieved at 50–60°C.
Redox Reaction Parameters
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone, 25°C, 6h | Piperidine N-oxide derivative | 60–65% | |
| Reduction | H₂ (3 atm), 10% Pd/C, EtOH, 50°C | Methylene-carbamate analog | 70–75% |
Functional Group Compatibility
The compound’s stability under various conditions has been characterized:
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Thermal Stability : Decomposition occurs above 200°C, with carbamate cleavage dominating .
-
pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Comparative Reactivity Table
Scientific Research Applications
Antibacterial Properties
One of the most significant applications of tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate is its antibacterial activity. Research has demonstrated that this compound shows efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 | Strong bactericidal properties |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 | Strong bactericidal properties |
| Staphylococcus epidermidis | 0.78 - 3.125 | Effective against biofilms |
| Gram-negative strains (e.g., E. coli) | Not effective | No activity observed |
The compound demonstrated strong bactericidal properties at low concentrations, comparable to last-resort antibiotics such as vancomycin and linezolid .
Research on NLRP3 Inhibition
Recent studies have explored the role of this compound in modulating the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. The ability to inhibit NLRP3-dependent pyroptosis makes it a candidate for treating inflammatory diseases.
Case Study: NLRP3 Inhibition Assay
In a study involving THP-1 cells differentiated into macrophages, this compound was tested for its ability to prevent NLRP3 activation:
- Experimental Setup : Cells were treated with lipopolysaccharide (LPS) to induce NLRP3 expression and then incubated with the compound.
- Results : The compound significantly reduced pyroptosis and IL-1β release compared to vehicle-treated controls, indicating its potential as an anti-inflammatory agent.
Synthetic Applications
This compound also serves as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing beta-lactamase inhibitors. These inhibitors are crucial for combating bacterial resistance to β-lactam antibiotics.
Synthetic Pathway Example
The synthesis of tert-butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate involves using this compound as a starting material . This highlights its versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate and analogous derivatives:
Key Structural and Functional Differences
Substituent Position and Electronic Effects: The 4-chlorobenzyl group in the target compound provides para-substitution, which may enhance steric bulk and electron-withdrawing effects compared to the 2-chlorobenzyl isomer . Meta or para substitution often influences receptor binding affinity in drug candidates.
Physicochemical Properties :
- The 2-methoxyethyl -substituted derivative exhibits a lower molecular weight (272.38 g/mol) and higher predicted pKa (12.72), suggesting increased basicity and solubility compared to chlorinated analogs .
- Density and boiling point data are sparse for most compounds, highlighting a gap in published characterization.
Synthetic Utility: The Boc-protected derivatives (e.g., tert-butyl carbamates) are commonly used in peptide synthesis and amine protection, as seen in the synthesis of acetylpiperidin-4-yl intermediates .
Biological Activity
tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial properties and its mechanism of action against various pathogens. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is CHClNO, with a molecular weight of 298.80 g/mol. The compound features a piperidine ring substituted with a chlorobenzyl group, which is significant for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 298.80 g/mol |
| Boiling Point | Not available |
| InChI Key | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity , particularly against Gram-positive bacteria. It has shown efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated minimum inhibitory concentrations (MICs) in the range of 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
The mechanism through which this compound exerts its antibacterial effects is primarily through disruption of bacterial cell wall synthesis . This is similar to the action of β-lactam antibiotics, which inhibit transpeptidation, a crucial step in peptidoglycan cross-linking in bacterial cell walls .
Selectivity and Toxicity
One noteworthy aspect of this compound is its selectivity for bacterial cells over mammalian cells. Studies have indicated that it does not exhibit hemolytic activity against human red blood cells or significant cytotoxicity towards mammalian cell lines (e.g., lung MCR-5 and skin BJ fibroblast cell lines), suggesting a favorable safety profile for therapeutic applications .
Study 1: Efficacy Against MRSA
In a controlled laboratory study, this compound was tested against various strains of MRSA. Results showed that the compound effectively inhibited bacterial growth at low concentrations, with a notable bactericidal effect observed in biofilm-forming strains . This finding is critical as biofilms are often associated with chronic infections and antibiotic resistance.
Study 2: In Vivo Efficacy
A subsequent study evaluated the in vivo efficacy of the compound in animal models infected with VREfm. The results indicated that treatment with this compound significantly reduced bacterial load in tissues compared to untreated controls, supporting its potential as an effective therapeutic agent against resistant infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its antibacterial properties. Modifications to the piperidine ring and chlorobenzyl substituent have been explored to enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased potency against MRSA |
| Alteration of alkyl groups | Enhanced solubility and bioavailability |
These modifications are essential for developing more effective derivatives with improved pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate?
- Methodological Answer : The synthesis typically involves sequential steps:
- Condensation : React 4-chlorobenzyl chloride with 4-aminopiperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine-benzyl intermediate.
- Protection : Introduce the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting solvent polarity or reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (in CDCl₃ or DMSO-d₆) identifies the tert-butyl group (singlet at ~1.4 ppm) and piperidine ring protons (multiplet at 1.5–3.0 ppm). ¹³C NMR confirms carbamate carbonyl resonance at ~155 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₈H₂₅ClN₂O₂: 336.16 g/mol).
- Infrared (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .
Q. What are the primary structural features influencing reactivity?
- Methodological Answer :
- The piperidine ring ’s conformation affects nucleophilicity at the nitrogen and adjacent carbons.
- The 4-chlorobenzyl group introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution reactions to specific positions .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational structural predictions?
- Methodological Answer :
- Cross-Validation : Perform X-ray crystallography (as in ) to obtain definitive bond lengths and angles. Compare with density functional theory (DFT)-optimized structures .
- Dynamic Effects : Account for solvent interactions and temperature-dependent conformational changes in computational models .
- Parameter Adjustment : Tweak basis sets (e.g., B3LYP/6-31G*) to improve accuracy for carbamate groups .
Q. What strategies optimize reaction conditions for higher yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance intermediate solubility.
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Flow Chemistry : Scale reactions using continuous flow reactors to improve mixing and reduce side products .
Q. How does the position of substituents (e.g., chloro vs. nitro) affect biological activity compared to analogs?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs (e.g., 3-nitrobenzyl or 2,3-dichlorophenyl derivatives) using methods in .
- Biological Assays : Test binding affinity to targets (e.g., serotonin receptors) via radioligand displacement assays.
- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data to identify pharmacophores .
Data Contradiction Analysis
Q. How to address inconsistent chromatographic purity results across labs?
- Methodological Answer :
- Standardized Protocols : Use identical HPLC conditions (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Spike Testing : Add known impurities (e.g., unreacted 4-chlorobenzyl chloride) to calibrate retention times.
- Inter-Lab Collaboration : Share raw data (e.g., LC-MS chromatograms) to identify instrument-specific artifacts .
Comparative Studies
Q. What computational tools predict the compound’s metabolic stability?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions.
- Docking Simulations : Model interactions with CYP3A4 active site (PDB ID: 1TQN) to identify metabolic hotspots .
- Experimental Validation : Compare predictions with in vitro microsomal stability assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
